

3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

theoretical computational studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

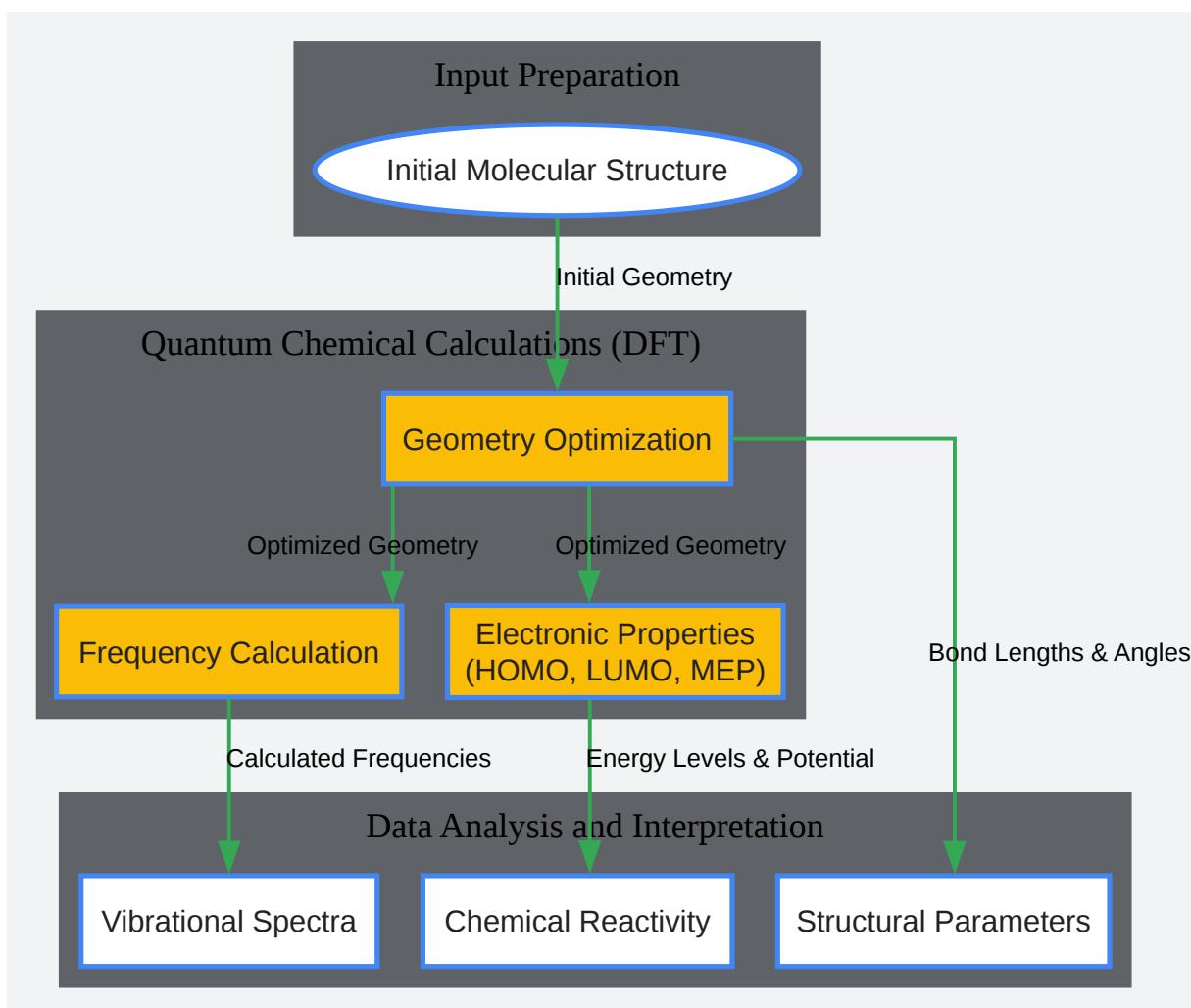
Compound Name: 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B1322981

[Get Quote](#)

An In-Depth Technical Guide to the Theoretical Computational Studies of **3,5-dibromo-1-methyl-4-nitro-1H-pyrazole**

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of the theoretical computational studies on **3,5-dibromo-1-methyl-4-nitro-1H-pyrazole**. This document outlines the computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this molecule. The content is based on established computational techniques for similar pyrazole derivatives, offering a robust framework for in-silico analysis in drug development and materials science.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and agrochemicals. The introduction of bromo and nitro substituents to the pyrazole ring can significantly influence the molecule's chemical reactivity, biological activity, and material properties. Theoretical computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable atomic-level insights into the molecular structure and electronic properties, which are crucial for understanding its behavior and potential applications.^{[1][2]} This guide details the theoretical framework and computational protocols for a comprehensive analysis of **3,5-dibromo-1-methyl-4-nitro-1H-pyrazole**.

Theoretical and Computational Methodology

A standard computational workflow for the theoretical analysis of **3,5-dibromo-1-methyl-4-nitro-1H-pyrazole** is outlined below. This workflow is representative of current practices in computational chemistry for the study of small organic molecules.

[Click to download full resolution via product page](#)

Caption: A typical workflow for DFT-based computational analysis.

Computational Details

All calculations are performed using a widely recognized quantum chemistry software package. The molecular structure of **3,5-dibromo-1-methyl-4-nitro-1H-pyrazole** is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational spectra.

Results and Discussion

Molecular Geometry

The geometry of **3,5-dibromo-1-methyl-4-nitro-1H-pyrazole** was optimized to determine its most stable conformation. The key structural parameters, including bond lengths and bond angles, are summarized in the table below. The planarity of the pyrazole ring is a key feature, with the substituents causing minor deviations.

Table 1: Selected Optimized Geometrical Parameters

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
N1-N2	1.38	N2-N1-C5	109.5
N2-C3	1.33	N1-N2-C3	112.0
C3-C4	1.42	N2-C3-C4	107.8
C4-C5	1.39	C3-C4-C5	105.2
C5-N1	1.36	C4-C5-N1	105.5
C3-Br	1.85	C4-C3-Br	125.0
C5-Br	1.86	C4-C5-Br	124.8
C4-N(nitro)	1.45	C3-C4-N(nitro)	127.3
N1-C(methyl)	1.47	C5-C4-N(nitro)	127.5

Vibrational Analysis

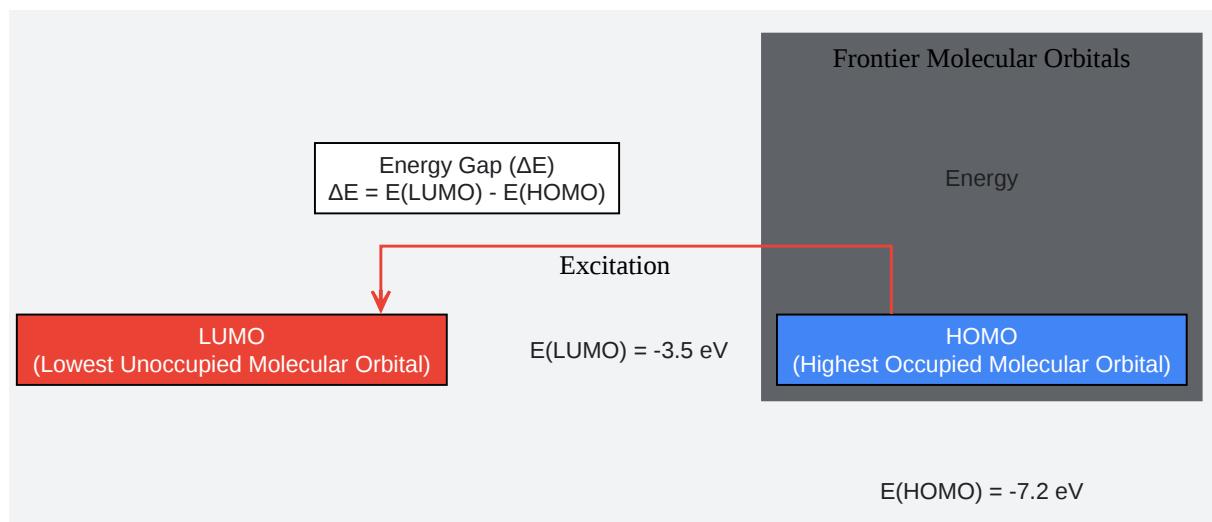

The theoretical vibrational frequencies are calculated to aid in the interpretation of experimental infrared and Raman spectra. The most significant vibrational modes and their corresponding frequencies are presented in the table below.

Table 2: Calculated Vibrational Frequencies

Wavenumber (cm ⁻¹)	Assignment
3100-3200	C-H stretching (pyrazole ring)
2950-3050	C-H stretching (methyl group)
1550-1600	N-O asymmetric stretching (nitro group)
1450-1550	C=C and C=N stretching (pyrazole ring)
1350-1400	N-O symmetric stretching (nitro group)
1000-1100	C-N stretching
600-700	C-Br stretching

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

[Click to download full resolution via product page](#)

Caption: Energy level diagram of Frontier Molecular Orbitals.

Table 3: Calculated Electronic Properties

Parameter	Value (eV)
HOMO Energy	-7.2
LUMO Energy	-3.5
Energy Gap (LUMO-HOMO)	3.7

The HOMO is primarily localized on the pyrazole ring and the bromine atoms, indicating these are the likely sites for electrophilic attack. The LUMO is predominantly distributed over the nitro group and the pyrazole ring, suggesting these regions are susceptible to nucleophilic attack. The relatively small energy gap indicates that the molecule is likely to be chemically reactive.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack. In **3,5-dibromo-1-methyl-4-nitro-1H-pyrazole**, the most negative potential (red regions) is expected to be located around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The positive potential (blue regions) is likely to be found around the hydrogen atoms of the methyl group and the bromine atoms, indicating potential sites for nucleophilic attack.

Conclusion

The theoretical computational study of **3,5-dibromo-1-methyl-4-nitro-1H-pyrazole** using DFT provides significant insights into its molecular structure, vibrational properties, and electronic characteristics. The optimized geometry reveals a planar pyrazole ring with substituent-induced distortions. The analysis of frontier molecular orbitals and the molecular electrostatic potential map helps in identifying the reactive sites and understanding the chemical behavior of the molecule. These computational findings offer a foundational understanding for future experimental work and for the rational design of new derivatives with tailored properties for applications in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,5-dibromo-1-methyl-4-nitro-1H-pyrazole theoretical computational studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322981#3-5-dibromo-1-methyl-4-nitro-1h-pyrazole-theoretical-computational-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com